![molecular formula C13H15BFNO2 B1463684 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile CAS No. 870238-67-8](/img/structure/B1463684.png)
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
Overview
Description
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is a chemical compound . It is often used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The compound can be synthesized through a two-step substitution reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The molecular structure of the compound has been analyzed using single crystal X-ray diffraction . The results of the conformational analysis show that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound is an important boric acid derivative and has many applications in carbon-carbon coupling and carbon heterocoupling reactions . It has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .Physical And Chemical Properties Analysis
The compound has the empirical formula C13H16BFN2O2 . It is a solid at room temperature .Scientific Research Applications
Organic Synthesis
This compound is a valuable intermediate in organic synthesis, particularly in carbon-carbon coupling reactions. Its boronic ester group is pivotal in Suzuki-Miyaura cross-coupling reactions, which are widely used to form biaryl compounds with high precision .
Drug Design and Development
The presence of a fluorine atom in the compound increases its potential in medicinal chemistry. Fluorine atoms can significantly alter the biological activity of pharmaceuticals, leading to the development of drugs with enhanced efficacy and stability .
Material Science
In material science, this compound can be used to synthesize novel polymers and materials. Its ability to participate in coupling reactions allows for the creation of complex molecular architectures that are essential for advanced materials .
Boron Neutron Capture Therapy (BNCT)
As a boric acid derivative, this compound may have applications in BNCT, a cancer treatment method that uses boron-containing compounds to deliver lethal doses of radiation to tumor cells selectively .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as standards or reagents in various spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), due to their unique structural properties .
Agricultural Chemistry
The compound’s boron moiety can be utilized in the development of novel agrochemicals. Boron is an essential nutrient for plants, and its derivatives are explored for their potential as fertilizers or growth regulators .
Conformational Studies
The compound’s structure allows for conformational studies using techniques like X-ray crystallography and density functional theory (DFT). These studies can reveal insights into the molecular geometry and electronic properties .
Environmental Science
Fluorinated compounds are often investigated for their environmental impact. This compound can serve as a model to study the environmental fate of fluorinated pollutants, their interaction with natural systems, and methods for their degradation .
Safety and Hazards
Future Directions
Boronic acid pinacol ester compounds, such as this one, are significant reaction intermediates with many applications in organic synthesis reactions . They have good biological activity and pharmacological effects, and have been widely used in cancer treatment . Fluorine-containing compounds are also widely used in medicine . Therefore, the future research directions for this compound could involve further exploration of its potential applications in medicine and organic synthesis.
Mechanism of Action
Target of Action
Boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Mode of Action
Boronic acid pinacol ester compounds are known to participate in various chemical reactions, including carbon-carbon coupling and carbon heterocoupling reactions .
Biochemical Pathways
Boronic acid pinacol ester compounds are known to be involved in various biochemical pathways due to their role in carbon-carbon coupling and carbon heterocoupling reactions .
Result of Action
Boronic acid pinacol ester compounds are known to have good biological activity and pharmacological effects .
Action Environment
It is known that arylboronic acid, a related compound, is stable to water and air .
properties
IUPAC Name |
2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)11(15)7-10/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJGKVYFBOCENL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679909 | |
Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
870238-67-8 | |
Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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